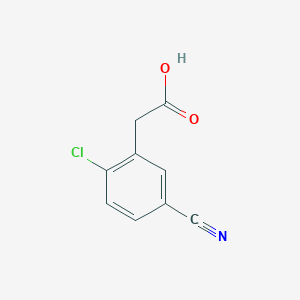

2-(2-Chloro-5-cyanophenyl)acetic acid

Description

Contextualization within Halogenated and Cyano-Substituted Phenylacetic Acids

Phenylacetic acid and its derivatives are a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to materials science. The introduction of halogen and cyano substituents onto the phenyl ring creates a diverse family of compounds with tailored properties. Halogens, being electronegative, withdraw electron density from the aromatic ring through an inductive effect, influencing the acidity of the carboxylic acid and the reactivity of the ring towards electrophilic substitution. The cyano group is a strong electron-withdrawing group, both inductively and through resonance, which further deactivates the aromatic ring to electrophilic attack but can participate in its own unique set of chemical transformations.

Below is a comparative table of related halogenated and cyano-substituted phenylacetic acids to provide context:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |

| 2-(2-Chlorophenyl)acetic acid | 2444-36-2 | C8H7ClO2 | 170.59 | Chloro at C2 |

| 2-(3-Chlorophenyl)acetic acid | 1878-65-5 | C8H7ClO2 | 170.59 | Chloro at C3 |

| 2-(4-Chlorophenyl)acetic acid | 1878-66-6 | C8H7ClO2 | 170.59 | Chloro at C4 |

| (2-Cyanophenyl)acetic acid | 18698-99-2 | C9H7NO2 | 161.16 | Cyano at C2 |

| 2-(2-Chloro-3-cyanophenyl)acetic acid | 1261759-53-8 | C9H6ClNO2 | 195.60 | Chloro at C2, Cyano at C3 |

| 2-(2-Chloro-5-cyanophenyl)acetic acid | 1261849-84-6 | C9H6ClNO2 | 195.60 | Chloro at C2, Cyano at C5 |

| 2-(2-Chloro-6-cyanophenyl)acetic acid | 1261522-11-5 | C9H6ClNO2 | 195.60 | Chloro at C2, Cyano at C6 |

| 2-(3-Chloro-4-cyanophenyl)acetic acid | 34841-48-0 | C9H6ClNO2 | 195.60 | Chloro at C3, Cyano at C4 |

| 2-(3-Chloro-5-cyanophenyl)acetic acid | 1261476-57-6 | C9H6ClNO2 | 195.60 | Chloro at C3, Cyano at C5 |

Overview of Structural Features and Synthetic Significance

The structural arrangement of this compound offers several points of interest for synthetic chemists. The carboxylic acid group is a versatile handle for forming a variety of derivatives. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the formation of heterocyclic rings. The chlorine atom can be displaced through nucleophilic aromatic substitution under certain conditions, or it can be used to modulate the electronic environment of the molecule.

This trifunctional nature makes this compound a potentially valuable intermediate in multi-step syntheses. For example, in the synthesis of complex pharmaceutical compounds, having multiple reactive sites that can be addressed selectively is highly advantageous. The synthesis of chlorophenylacetic acids can be achieved through methods such as the hydrolysis of the corresponding benzyl (B1604629) cyanides. google.com

Historical and Contemporary Academic Research Trajectories

While extensive academic research specifically focused on this compound is not widely documented in publicly available literature, its structural motifs are present in molecules of significant interest. Phenylacetic acid derivatives are precursors to a wide array of pharmaceuticals. For instance, 2-(2-chlorophenyl)acetic acid is a known versatile chemical intermediate. kajay-remedies.cominnospk.com

The contemporary research interest in compounds like this compound likely lies in its potential as a building block for novel therapeutic agents or functional materials. The combination of a halogen, a cyano group, and a carboxylic acid on a phenylacetic acid scaffold provides a rich platform for combinatorial chemistry and the generation of libraries of compounds for high-throughput screening. For example, it is identified as a potential intermediate in the synthesis of Lorpipan, a potential antipsychotic medication. The synthesis of related complex molecules often involves intermediates with multiple functional groups that allow for sequential chemical modifications. mdpi.com

Future research trajectories for this and related compounds may include:

Medicinal Chemistry: Exploration as a scaffold for the development of new drugs. The specific substitution pattern may lead to unique interactions with biological targets.

Materials Science: Use as a monomer or precursor for the synthesis of specialty polymers with tailored electronic or physical properties.

Agrochemicals: Investigation into its potential as a building block for new herbicides or pesticides, a field where chlorophenyl derivatives have historically found application.

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNO2 |

|---|---|

Molecular Weight |

195.60 g/mol |

IUPAC Name |

2-(2-chloro-5-cyanophenyl)acetic acid |

InChI |

InChI=1S/C9H6ClNO2/c10-8-2-1-6(5-11)3-7(8)4-9(12)13/h1-3H,4H2,(H,12,13) |

InChI Key |

HEJRRWGUXUGSSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CC(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Chloro 5 Cyanophenyl Acetic Acid and Analogues

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-(2-chloro-5-cyanophenyl)acetic acid (1) suggests several viable synthetic pathways. The most straightforward disconnection is at the C-C bond between the phenyl ring and the acetic acid moiety, which points to a precursor such as 2-chloro-5-cyanobenzyl cyanide (2). Hydrolysis of the nitrile group in compound (2) would yield the target carboxylic acid (1).

Alternatively, the acetic acid side chain can be introduced through carboxylation of a suitable precursor, such as a Grignard reagent derived from 2-chloro-5-cyanobenzyl halide (3). This retrosynthetic approach highlights the importance of appropriately substituted benzene (B151609) derivatives as key precursors.

Aminobenzonitrile Derivatives as Starting Materials

Aminobenzonitrile derivatives serve as versatile starting materials for the synthesis of halogenated and cyanated phenylacetic acids. For the synthesis of this compound, a plausible precursor is 2-amino-4-chlorobenzonitrile. This compound can undergo a Sandmeyer reaction, a well-established method for the conversion of an aryl amine to an aryl halide or other functional groups via a diazonium salt intermediate scispace.comwikipedia.org.

The synthesis could proceed as follows:

Diazotization: 2-amino-4-chlorobenzonitrile is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form the corresponding diazonium salt.

Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) cyanide to introduce the cyano group at the 2-position, displacing the diazonium group. This would yield 2,4-dichlorobenzonitrile.

Introduction of the Acetic Acid Moiety: The resulting 2,4-dichlorobenzonitrile would then need to be converted to the final product, for example, by first converting one of the chloro groups to a benzyl (B1604629) halide, followed by cyanation and hydrolysis, or through other methods discussed in the following sections.

While this specific sequence for the target molecule is a logical synthetic proposal based on established reactions, the precise conditions and yields would require experimental optimization.

Halo-substituted Phenyl Rings in Synthesis

Halo-substituted phenyl rings are crucial precursors in the synthesis of complex aromatic compounds. The presence of halogen atoms provides handles for further functionalization through various cross-coupling reactions or nucleophilic substitutions. In the context of synthesizing this compound, a starting material like 2,4-dichlorotoluene could be a viable option.

A potential synthetic route starting from a halo-substituted phenyl ring is outlined below:

Side-chain Halogenation: 2,4-Dichlorotoluene can undergo free-radical halogenation on the methyl group to form 2,4-dichlorobenzyl halide.

Cyanation: The resulting benzyl halide can be reacted with a cyanide salt, such as sodium or potassium cyanide, in a nucleophilic substitution reaction to introduce the cyanomethyl group, yielding (2,4-dichlorophenyl)acetonitrile.

Selective Functionalization: The challenge then lies in the selective conversion of one of the chloro groups to a cyano group. This might be achieved through nucleophilic aromatic substitution, although the conditions would need to be carefully controlled to achieve the desired regioselectivity.

The reactivity of the halo-substituents is influenced by the other groups present on the ring, and thus, the choice of a specific halo-substituted precursor will dictate the subsequent synthetic strategy.

Direct Synthesis Routes

Direct synthesis routes aim to construct the target molecule from readily available precursors in a minimum number of steps. For this compound, these routes typically involve the formation of the acetic acid side chain on a pre-functionalized phenyl ring.

Carboxylation Techniques for Acetic Acid Moiety Introduction

Carboxylation techniques are widely used for the synthesis of carboxylic acids. One common method is the reaction of an organometallic reagent, such as a Grignard reagent, with carbon dioxide.

A plausible carboxylation route for the target molecule would involve:

Formation of a Grignard Reagent: 2-Chloro-5-cyanobenzyl chloride would be reacted with magnesium metal to form the corresponding Grignard reagent.

Carboxylation: The Grignard reagent is then treated with solid carbon dioxide (dry ice) or by bubbling CO2 gas through the solution.

Acidic Work-up: Subsequent acidification of the reaction mixture yields the desired this compound.

It is important to note that the presence of the cyano group might interfere with the formation of the Grignard reagent, and careful control of reaction conditions would be necessary.

Another carboxylation method is the Willgerodt-Kindler reaction , which converts an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. For the synthesis of the target molecule, this would involve:

Synthesis of the Ketone: Preparation of 2-chloro-5-cyanoacetophenone.

Willgerodt-Kindler Reaction: Reaction of the ketone with sulfur and a secondary amine (e.g., morpholine) to form the thiomorpholide of this compound.

Hydrolysis: Hydrolysis of the thiomorpholide to yield the final carboxylic acid.

The Willgerodt-Kindler reaction is particularly useful as it allows for the simultaneous oxidation of the methyl group and introduction of the carboxyl functional group equivalent at the terminal position.

Nucleophilic Substitution Reactions in Phenylacetic Acid Formation

The most common method for the synthesis of phenylacetic acids involves the hydrolysis of the corresponding phenylacetonitriles. The phenylacetonitrile intermediate is typically prepared via a nucleophilic substitution reaction.

A direct and efficient route to this compound would be:

Synthesis of the Benzyl Halide: Starting from 2-chloro-5-cyanotoluene, a side-chain halogenation would yield 2-chloro-5-cyanobenzyl halide.

Cyanation: The benzyl halide is then reacted with a cyanide salt (e.g., NaCN or KCN) to form 2-(2-chloro-5-cyanophenyl)acetonitrile. This is a standard Kolbe nitrile synthesis.

Hydrolysis: The resulting nitrile is then hydrolyzed under acidic or basic conditions to afford this compound. Acid hydrolysis is often preferred as it can be a smoother reaction.

This two-step sequence from the benzyl halide is a widely used and reliable method for the preparation of phenylacetic acids.

Table 1: Comparison of Direct Synthesis Routes

| Method | Key Intermediate | Advantages | Potential Challenges |

|---|---|---|---|

| Grignard Carboxylation | 2-Chloro-5-cyanobenzylmagnesium halide | Direct introduction of the carboxyl group. | Compatibility of the cyano group with the Grignard reagent. |

| Willgerodt-Kindler | 2-Chloro-5-cyanoacetophenone | Utilizes a readily available ketone precursor. | Often requires harsh reaction conditions and can produce side products. |

Derivatization from Related Phenylacetic Acids

Derivatization of the carboxylic acid group in this compound allows for the synthesis of a variety of analogues with potentially different physicochemical properties and biological activities. Common derivatization reactions of carboxylic acids include esterification, amidation, and conversion to acid halides.

Esterification: The carboxylic acid can be converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using more reactive alkylating agents.

Amidation: Reaction of the carboxylic acid with an amine in the presence of a coupling agent, or via the corresponding acid chloride or ester, yields the corresponding amide.

Conversion to Acid Halide: The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride can then be used to synthesize a wide range of esters and amides under milder conditions.

These derivatization reactions provide access to a library of compounds based on the this compound scaffold, which can be useful for structure-activity relationship studies.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-5-cyanobenzyl cyanide |

| 2-Chloro-5-cyanobenzyl halide |

| 2-Amino-4-chlorobenzonitrile |

| 2,4-Dichlorobenzonitrile |

| 2,4-Dichlorotoluene |

| 2,4-Dichlorobenzyl halide |

| (2,4-Dichlorophenyl)acetonitrile |

| 2-Chloro-5-cyanotoluene |

Strategies for Introducing Cyano Functionality

The introduction of the cyano group is a critical step in the synthesis. Two principal methods have proven effective for this transformation on aromatic rings: the Sandmeyer reaction and transition metal-catalyzed cyanation.

Sandmeyer Reaction: This classical method involves the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide salt. ijprt.orgresearchgate.netnih.gov In a plausible synthetic route to the target compound, 2-chloro-5-aminotoluene could serve as a starting material. The amino group is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid), which is then displaced by a cyanide nucleophile using CuCN. libretexts.org The resulting 2-chloro-5-cyanotoluene intermediate can then undergo side-chain oxidation to yield the desired acetic acid. The Sandmeyer reaction is valued for its reliability, though it requires stoichiometric amounts of copper salts and careful handling of potentially unstable diazonium intermediates. york.ac.ukrsc.org

Transition Metal-Catalyzed Cyanation: A more modern and versatile approach is the palladium-catalyzed cyanation of aryl halides. researchgate.net This method allows for the direct conversion of an aryl chloride or bromide to an aryl nitrile. nih.gov For instance, a precursor such as 2,5-dichlorophenylacetic acid or its corresponding ester could be selectively cyanated. The reaction typically employs a palladium catalyst, such as those based on Pd(dba)₃ or Pd(OAc)₂, in combination with a phosphine ligand (e.g., dppf, XPhos) and a cyanide source. researchgate.net To mitigate the high toxicity of reagents like KCN or NaCN, less toxic alternatives such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) are frequently used. nih.govresearchgate.net These catalytic methods often exhibit high functional group tolerance and can proceed under milder conditions than classical methods. organic-chemistry.org

Halogenation Approaches on Phenylacetic Acid Scaffolds

Introducing the chlorine atom at the C2 position of the phenyl ring relative to the acetic acid side chain requires careful consideration of regioselectivity. Direct chlorination of a phenylacetic acid derivative is often complicated by the formation of multiple isomers. Therefore, synthetic strategies typically rely on starting materials that already contain the desired chlorine atom.

A common strategy involves beginning with a precursor like 2-chlorotoluene or 2-chlorobenzyl cyanide. In the case of starting with 2-chlorobenzyl cyanide, the acetic acid moiety can be formed by the hydrolysis of the nitrile group of the side chain, followed by the introduction of the C5-cyano group onto the ring. google.com Alternatively, if starting with a compound like 5-cyanophenylacetic acid, a direct chlorination step would be necessary. However, the directing effects of the existing cyano and acetic acid groups would need to be carefully managed to achieve the desired 2-chloro substitution pattern, a process that can be challenging and may lead to low yields of the target isomer. nih.gov Research into catalyst-controlled regiodivergent chlorination of phenols and other activated arenes is an active area, but its application to this specific scaffold is not widely documented. researchgate.net

Catalytic Systems and Reaction Conditions

The efficiency and selectivity of the synthesis of this compound are heavily dependent on the catalytic systems and reaction conditions employed. Modern synthetic chemistry emphasizes the use of catalysis to achieve high yields and purity while minimizing waste and harsh conditions.

Transition Metal Catalysis in C-C and C-N Coupling Reactions

Transition metal catalysis, particularly with palladium, is central to the formation of the C-CN bond in the target molecule. Palladium-catalyzed cyanation reactions proceed via a catalytic cycle that typically involves oxidative addition, transmetalation (or cyanide exchange), and reductive elimination. researchgate.net

The choice of ligand is crucial for the success of these reactions, as it influences the stability, reactivity, and selectivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often required to facilitate the challenging oxidative addition of aryl chlorides. researchgate.net The reaction conditions, including solvent, base, temperature, and choice of cyanide source, must be carefully optimized to maximize the yield and prevent catalyst deactivation. nih.gov For example, using potassium hexacyanoferrate(II) often requires aqueous co-solvents to ensure solubility and reactivity. nih.gov

Green Chemistry Approaches in Synthetic Pathways

Efforts to develop more environmentally benign synthetic routes are increasingly important. In the context of synthesizing this compound, several green chemistry principles can be applied.

Use of Less Hazardous Reagents: A significant advancement is the substitution of highly toxic alkali metal cyanides with safer alternatives like K₄[Fe(CN)₆]. This compound is a stable, non-hygroscopic solid that reduces the risk associated with handling cyanide. nih.gov

Aqueous Media: The development of catalytic systems that are active in water or aqueous-organic mixtures represents a major step towards greener synthesis. organic-chemistry.org Water is a non-toxic, non-flammable, and inexpensive solvent. Palladium-catalyzed cyanations have been successfully performed in solvent mixtures of dioxane and water. nih.gov

Phase-Transfer Catalysis (PTC): PTC can be employed to facilitate reactions between reagents in immiscible phases, such as an aqueous solution of a cyanide salt and an organic solution of the aryl halide. This technique can enhance reaction rates, eliminate the need for harsh organic solvents, and simplify product workup. researchgate.netresearchgate.net

Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative by using electricity to drive chemical reactions, potentially reducing the need for stoichiometric chemical oxidants or reductants. researchgate.net

Optimization of Reaction Yields and Purity Profiles

Optimizing reaction conditions is essential for developing a commercially viable and efficient synthesis. This involves systematically varying parameters such as catalyst loading, ligand, base, solvent, temperature, and reaction time to achieve the highest possible yield and purity of the final product.

For palladium-catalyzed cyanation reactions, the interplay between these factors is complex. For example, the choice of base can significantly impact the reaction rate and yield. Studies on the cyanation of aryl chlorides have shown that weak bases like potassium acetate (KOAc) can be effective, minimizing side reactions. The following table, adapted from research on the cyanation of a model aryl chloride, illustrates the effect of reaction parameters on yield.

| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | KOAc | 100 | 12 | 99 |

| 2 | K₂CO₃ | 100 | 12 | 85 |

| 3 | K₃PO₄ | 100 | 12 | 78 |

| 4 | KOAc | 80 | 12 | 94 |

| 5 | KOAc | 100 | 6 | 92 |

Data adapted from a study on the palladium-catalyzed cyanation of ethyl 4-chlorobenzoate using K₄[Fe(CN)₆] in a dioxane/water solvent system. This model is representative of the optimization challenges for aryl chlorides. nih.gov

The data shows that KOAc is a superior base for this transformation and that the reaction proceeds efficiently at 80-100 °C, achieving high yields in 6 to 12 hours. nih.gov Purity is another critical factor. A patent for a related process, the hydrolysis of o-chlorobenzyl cyanide to o-chlorophenylacetic acid, reports achieving a final product purity of 99.94% with a yield of 95.4% through steps including steam stripping of impurities and recrystallization, highlighting the importance of post-reaction purification protocols. google.com

Chemical Reactivity and Functional Group Transformations of 2 2 Chloro 5 Cyanophenyl Acetic Acid

Reactivity of the Carboxylic Acid Group

The carboxylic acid group (-COOH) is a primary site for nucleophilic acyl substitution and reduction reactions, enabling its conversion into a variety of other functional groups such as esters, amides, alcohols, and aldehydes.

Esterification and Amidation Reactions

The conversion of the carboxylic acid group of 2-(2-Chloro-5-cyanophenyl)acetic acid into esters and amides is fundamental for creating derivatives with modified physical properties and for building more complex molecules.

Esterification: The most common method for converting carboxylic acids to esters is the Fischer-Speier esterification. chemguide.co.ukmasterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, typically in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process; to favor the formation of the ester, the alcohol is often used in large excess, or the water generated during the reaction is removed. masterorganicchemistry.com Alternative methods include reaction with dialkyl dicarbonates catalyzed by a Lewis acid or using coupling agents that activate the carboxylic acid. organic-chemistry.org

Amidation: Direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures to drive off water, which can be destructive to complex molecules. Therefore, the reaction is typically mediated by coupling agents. Reagents such as dicyclohexylcarbodiimide (DCC) and hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) are used to activate the carboxylic acid, facilitating nucleophilic attack by the amine under milder conditions. organic-chemistry.org Niobium(V) oxide (Nb₂O₅) has also been shown to be an effective reusable Lewis acid catalyst for direct amidation reactions. researchgate.net These methods are broadly applicable and allow for the synthesis of a wide range of primary, secondary, and tertiary amides from this compound. nih.gov

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.), Reflux | Methyl 2-(2-chloro-5-cyanophenyl)acetate |

| Amidation | Benzylamine, DCC, CH₂Cl₂ | N-Benzyl-2-(2-chloro-5-cyanophenyl)acetamide |

Reduction to Alcohols and Aldehydes

The carboxylic acid group can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. A significant challenge in the reduction of this compound is achieving chemoselectivity, as the cyano group is also susceptible to reduction.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing carboxylic acids to primary alcohols. philadelphia.edu.jo The reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate which is immediately further reduced to the alcohol. Due to the high reactivity of LiAlH₄, it will also reduce the nitrile group. Selective reduction may be challenging, but some modern reagents show greater functional group tolerance.

Reduction to Aldehydes: Stopping the reduction at the aldehyde stage is difficult because aldehydes are more easily reduced than carboxylic acids. However, specialized methods have been developed. One approach involves first converting the carboxylic acid to a more reactive derivative, such as an S-2-pyridyl thioester. This activated intermediate can then be reduced to the aldehyde using a nickel catalyst and a silane reducing agent under mild conditions. rsc.org Careful selection of reagents is crucial to prevent over-reduction to the alcohol and to preserve the cyano and chloro functionalities.

| Target Product | Potential Reagents and Conditions | Expected Product | Note |

|---|---|---|---|

| Primary Alcohol | 1. BH₃-THF; 2. H₃O⁺ | 2-(2-Chloro-5-cyanophenyl)ethanol | Borane may offer better selectivity for the carboxylic acid over the nitrile compared to LiAlH₄. |

| Aldehyde | 1. Convert to thioester; 2. Ni catalyst, Silane | 2-(2-Chloro-5-cyanophenyl)acetaldehyde | Requires a two-step process to avoid over-reduction. rsc.org |

Transformations of the Cyano Group

The cyano group (-C≡N) is a versatile functional handle that can undergo hydrolysis, reduction, and participate in cyclization reactions, providing pathways to amines, amides, and various heterocyclic systems.

Hydrolysis to Carboxamides and Carboxylic Acids

The hydrolysis of the nitrile functionality provides a direct route to carboxamides and, upon further reaction, to dicarboxylic acids. The reaction can be catalyzed by either acid or base. chemistrysteps.comlibretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating attack by water. libretexts.orglumenlearning.com The initial product is an amide, 2-(2-chloro-5-carbamoylphenyl)acetic acid. Under forcing conditions (e.g., heating with concentrated acid), the amide will undergo further hydrolysis to yield the corresponding dicarboxylic acid, 2-(2-chloro-5-carboxyphenyl)acetic acid. chemistrysteps.com

In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon. pressbooks.pub The reaction also proceeds through an amide intermediate, ultimately forming a carboxylate salt. A final acidification step is required to protonate the salt and isolate the dicarboxylic acid. libretexts.org It is possible to stop the reaction at the amide stage by using milder conditions, such as lower temperatures. chemistrysteps.com

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Partial Hydrolysis | H₂SO₄ (conc.), mild heat | 2-(2-Chloro-5-carbamoylphenyl)acetic acid |

| Complete Hydrolysis | 1. NaOH (aq.), Reflux; 2. H₃O⁺ | 2-(2-Chloro-5-carboxyphenyl)acetic acid |

Reduction to Amines

The reduction of the cyano group is a valuable transformation for synthesizing primary amines. Catalytic hydrogenation is one of the most common and industrially preferred methods. bme.hu The reaction typically employs a transition metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, under an atmosphere of hydrogen gas. google.com

A potential side reaction during nitrile hydrogenation is the formation of secondary and tertiary amines. bme.hu This can be suppressed by adding ammonia to the reaction mixture or by performing the reaction in the presence of an acid, which protonates the newly formed primary amine, preventing it from reacting further. bme.hu The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical for achieving high selectivity for the primary amine, 2-(2-chloro-5-(aminomethyl)phenyl)acetic acid. nih.govresearchgate.net

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Nitrile Reduction | H₂ (g), Pd/C catalyst, Ethanol, Acetic Acid | 2-(2-Chloro-5-(aminomethyl)phenyl)acetic acid |

Cyclization Reactions with Nitrile Functionality

The cyano and acetic acid groups in this compound can be utilized to construct heterocyclic ring systems. While direct cyclization is uncommon, the functional groups can be readily converted into intermediates that undergo intramolecular reactions. The active methylene (B1212753) group of the acetic acid moiety, in particular, can participate in ring-forming reactions.

For example, the acetic acid could be converted into an ester and then undergo a Claisen condensation-type reaction with another ester to form a β-keto ester. This intermediate, possessing an activated methylene group adjacent to the cyano-substituted ring, is a prime candidate for intramolecular cyclization. Treatment with a strong acid could then promote a Bischler-Napieralski or Pictet-Spengler type of cyclization, where the cyano group or a derivative acts as the electrophile or is incorporated into the ring. Such strategies are common in the synthesis of nitrogen-containing heterocycles like isoquinolines or quinolones. Compounds like cyanoacetic acid hydrazide are known to be versatile precursors for a wide range of heterocyclic compounds, highlighting the synthetic potential of the cyanoacetyl moiety. arkat-usa.org

| Step | Transformation | Plausible Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Esterification | Ethanol, H₂SO₄ | Ethyl 2-(2-chloro-5-cyanophenyl)acetate |

| 2 | Intramolecular Cyclization (Thorpe-Ziegler reaction) | Strong base (e.g., NaH, NaOEt) | Substituted amino-indenone derivative |

Aromatic Ring Reactivity of this compound

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its three substituents: the chloro group, the cyano group, and the acetic acid moiety. These substituents modulate the electron density of the benzene (B151609) ring and direct the position of incoming electrophiles or nucleophiles.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is generally disfavored due to the presence of three deactivating groups. The chloro, cyano, and carboxymethyl groups all withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.

The directing effects of these substituents are as follows:

Chloro group (-Cl): This is a deactivating, ortho, para-directing group.

Cyano group (-CN): This is a strongly deactivating, meta-directing group.

Carboxymethyl group (-CH₂COOH): This is a deactivating, meta-directing group.

The positions on the aromatic ring are numbered starting from the carbon bearing the acetic acid group as position 1, the chloro group at position 2, and the cyano group at position 5. The available positions for substitution are 3, 4, and 6.

To predict the regioselectivity of an electrophilic attack, the directing effects of the existing substituents must be considered in concert.

Position 3: This position is ortho to the chloro group and meta to the cyano group. The chloro group directs towards this position, while the cyano group also directs incoming electrophiles to positions meta to itself, which includes position 3.

Position 4: This position is meta to the chloro group and ortho to the cyano group. Neither the chloro nor the cyano group strongly directs towards this position.

Position 6: This position is ortho to the chloro group and para to the cyano group. The chloro group directs towards this position.

Considering the combined influence, the directing effects of the substituents are somewhat conflicting. However, the deactivating nature of all three groups makes electrophilic aromatic substitution challenging, likely requiring harsh reaction conditions. If a reaction were to occur, the substitution pattern would be influenced by the interplay of these directing effects, with a potential for a mixture of products.

Interactive Data Table: Directing Effects of Substituents

| Substituent | Position | Electronic Effect | Directing Effect for EAS |

| -Cl | 2 | Inductively withdrawing, weakly resonance donating | ortho, para |

| -CN | 5 | Inductively and resonance withdrawing | meta |

| -CH₂COOH | 1 | Inductively withdrawing | meta |

Nucleophilic Aromatic Substitution on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, in this case, the chloro atom, by a nucleophile. The success of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

In this compound, the chloro leaving group is at position 2. The electron-withdrawing groups are the cyano group at position 5 and the carboxymethyl group at position 1.

The cyano group is meta to the chloro group. A meta relationship does not allow for the direct resonance stabilization of the negative charge in the Meisenheimer complex.

The carboxymethyl group is ortho to the chloro group. This ortho positioning is favorable for the stabilization of the Meisenheimer complex through resonance.

Therefore, the presence of the ortho carboxymethyl group should activate the chloro position towards nucleophilic attack. However, the deactivating effect of the cyano group being meta might not contribute significantly to the stabilization of the intermediate. The reaction would likely require a strong nucleophile and potentially elevated temperatures to proceed at a reasonable rate.

Interactive Data Table: Suitability for Nucleophilic Aromatic Substitution

| Substituent | Position Relative to -Cl | Role in SNAr |

| -CN | meta | Weakly activating/deactivating |

| -CH₂COOH | ortho | Activating |

Spectroscopic and Structural Characterization of 2 2 Chloro 5 Cyanophenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for determining the precise arrangement of atoms within the 2-(2-Chloro-5-cyanophenyl)acetic acid molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the molecular structure.

Proton (¹H) NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic region would likely display a complex pattern of signals for the three protons on the substituted benzene (B151609) ring. The proton ortho to the chlorine atom is expected to appear at a downfield chemical shift due to the deshielding effect of the halogen. The other two aromatic protons would show characteristic splitting patterns (doublets or doublet of doublets) based on their coupling with adjacent protons.

The methylene (B1212753) (-CH₂-) protons of the acetic acid side chain are expected to produce a singlet, as they lack adjacent protons to couple with. This signal would likely appear in the range of 3.5-4.0 ppm. The acidic proton of the carboxylic acid group (-COOH) is anticipated to be a broad singlet at a significantly downfield position, typically above 10 ppm, and its position can be sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Broad Singlet | 1H | -COOH |

| ~7.6-7.8 | Multiplet | 3H | Aromatic-H |

| ~3.8 | Singlet | 2H | -CH₂- |

Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Chemical Shifts and Quaternary Carbons

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of nine distinct carbon signals are expected, corresponding to the nine carbon atoms in the structure.

The carbonyl carbon (-C=O) of the carboxylic acid group is predicted to have the most downfield chemical shift, typically in the range of 170-180 ppm. The carbon atom of the cyano group (-C≡N) is expected to appear around 115-125 ppm. The six aromatic carbons will resonate in the typical aromatic region of 120-140 ppm. The signals for the quaternary carbons, those directly attached to the chloro, cyano, and acetic acid substituents, will be identifiable by their lower intensity in a standard broadband-decoupled spectrum. The methylene carbon (-CH₂-) is expected to have a chemical shift in the range of 35-45 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -COOH |

| ~135-140 | Aromatic C-Cl & C-CH₂COOH |

| ~125-135 | Aromatic C-H |

| ~118 | -C≡N |

| ~110 | Aromatic C-CN |

| ~40 | -CH₂- |

Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong and sharp absorption peak around 2220-2260 cm⁻¹ would confirm the presence of the nitrile (C≡N) functional group. The carbonyl group (C=O) of the carboxylic acid will exhibit a strong, sharp absorption band in the region of 1700-1725 cm⁻¹. The O-H stretch of the carboxylic acid will appear as a very broad band in the range of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. The C-Cl stretching vibration is anticipated to be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 2220-2260 | Strong, Sharp | C≡N stretch (Nitrile) |

| 1700-1725 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| 1450-1600 | Medium | C=C stretch (Aromatic) |

| 600-800 | Medium to Weak | C-Cl stretch |

Note: The wavenumbers are predicted values and may show slight variations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its structure through the analysis of its fragmentation patterns upon ionization.

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is 195.60. Due to the presence of the chlorine atom, an isotopic peak ([M+2]⁺) at approximately one-third the intensity of the molecular ion peak is also anticipated, reflecting the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways for phenylacetic acids often involve the loss of the carboxylic acid group (-COOH), which would result in a fragment ion at m/z 150. Further fragmentation could involve the loss of the chlorine atom or the cyano group, leading to other characteristic fragment ions that can help to confirm the structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| 195/197 | [C₉H₆ClNO₂]⁺ (Molecular Ion) |

| 150/152 | [C₈H₅ClN]⁺ |

| 115 | [C₇H₄N]⁺ |

Note: The m/z values are based on the most abundant isotopes.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound, which is used to verify its empirical and molecular formula.

The theoretical elemental composition of this compound (C₉H₆ClNO₂) can be calculated based on its molecular formula and the atomic weights of its constituent elements.

Table 5: Theoretical Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 55.26 |

| Hydrogen (H) | 3.09 |

| Chlorine (Cl) | 18.12 |

| Nitrogen (N) | 7.16 |

| Oxygen (O) | 16.36 |

Experimental values obtained from CHN analysis are expected to be in close agreement with these theoretical percentages, typically within a ±0.4% margin, to confirm the purity and elemental composition of the synthesized compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, no publically available single-crystal X-ray diffraction data for this compound has been reported. Therefore, detailed information regarding its solid-state structure, such as unit cell parameters, space group, and specific intramolecular and intermolecular dimensions, is not available. Should such data become available, it would provide invaluable confirmation of the molecular structure and insights into the packing of the molecules in the crystal lattice.

Computational and Theoretical Chemistry Studies on 2 2 Chloro 5 Cyanophenyl Acetic Acid

Quantum Chemical Calculations (DFT/TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for elucidating the electronic and structural properties of molecules. nih.govresearchgate.net For 2-(2-chloro-5-cyanophenyl)acetic acid, these methods would provide fundamental insights into its behavior at the atomic level.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. Using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-311++G(d,p)), the calculation iteratively adjusts the positions of the atoms until a minimum energy conformation is found. researchgate.net

Illustrative Data Table: Optimized Geometrical Parameters This table represents typical data that would be generated from a DFT geometry optimization. The values are hypothetical.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.74 Å |

| C≡N | 1.16 Å | |

| C-COOH | 1.51 Å | |

| O=C-OH | 1.21 Å | |

| Bond Angle | Cl-C-C | 121.5° |

| N≡C-C | 179.2° |

Once the optimized geometry is obtained, DFT calculations can reveal the electronic properties of the molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. rsc.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A small gap suggests the molecule is more reactive. For this compound, the analysis would show how the electron-withdrawing chloro and cyano groups influence the electron density distribution across the aromatic ring and the acetic acid side chain.

Illustrative Data Table: Frontier Orbital Energies This table shows example data for HOMO-LUMO analysis. The values are hypothetical.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.12 | Primarily located on the phenyl ring and chloro substituent |

| LUMO | -1.85 | Distributed across the cyano group and the phenyl ring |

DFT and TD-DFT methods can simulate various types of spectra, which can be used to interpret experimental data or predict the spectral characteristics of new compounds. researchgate.net

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies corresponding to the normal modes of vibration, a theoretical IR spectrum can be generated. This would help assign the characteristic peaks for functional groups in this compound, such as the C≡N stretch, the C=O stretch of the carboxylic acid, and the C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (e.g., ¹H and ¹³C) can be calculated and are valuable for confirming the molecular structure. The calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule.

UV-Visible (UV-Vis) Spectroscopy: TD-DFT calculations are used to predict the electronic transitions between molecular orbitals that occur upon absorption of UV or visible light. This would identify the wavelength of maximum absorption (λmax) and the corresponding orbital transitions (e.g., π → π*) for this compound.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. acs.orgacs.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. researchgate.netaip.org

For this compound, an MD simulation, often performed in a solvent like water to mimic physiological conditions, would reveal its conformational flexibility. nih.gov The simulation would track how the orientation of the acetic acid side chain changes over time, providing a dynamic view of the conformational landscape. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity or chemical properties. nih.govjournalcra.com While a QSAR model cannot be built for a single molecule, this compound could be included in a dataset of similar phenylacetic acid derivatives to build such a model. mdpi.com

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms (e.g., Wiener index, Kier & Hall connectivity indices).

Electronic: Describing the electron distribution (e.g., partial charges, dipole moment, HOMO/LUMO energies).

Geometrical (3D): Describing the 3D shape of the molecule (e.g., molecular surface area, volume).

Physicochemical: Describing properties like lipophilicity (logP) and polarizability.

For this compound, these descriptors would be calculated from its optimized 3D structure. For instance, the presence of the chloro and cyano groups would significantly influence descriptors related to polarity, electron distribution, and lipophilicity. These calculated values would then serve as the independent variables in a statistical model (e.g., multiple linear regression) to predict the activity of a series of compounds. mdpi.com

Illustrative Data Table: Calculated Molecular Descriptors This table provides examples of molecular descriptors that would be calculated for a QSAR study. The values are hypothetical.

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition) | 2.58 |

| Geometrical | Molecular Surface Area | 210.5 Ų |

| Electronic | Dipole Moment | 4.15 Debye |

Correlation with Biological Activities in Analogues

Computational and theoretical chemistry studies play a pivotal role in understanding the relationship between the molecular structure of a compound and its biological activity. For analogues of this compound, while direct and extensive Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies on a series of its closely related analogues are not abundantly available in the public domain, valuable insights can be extrapolated from computational studies on structurally similar compounds, such as other disubstituted phenylacetic acid derivatives and compounds featuring a 2,5-substitution pattern on a phenyl ring. These studies help in predicting how modifications to the core structure of this compound might influence its potential biological activities.

The biological activity of substituted phenylacetic acid analogues is significantly influenced by the nature and position of the substituents on the phenyl ring. Computational models have shown that electronic, steric, and hydrophobic parameters are key determinants of the activity of these compounds.

A notable QSAR study on a series of 4',5-disubstituted 3-biphenylylacetic acid derivatives as anti-inflammatory agents revealed the importance of both electronic and steric factors in determining their biological efficacy. The generated models indicated that electron-withdrawing groups and less bulky substituents at certain positions were favorable for enhanced anti-inflammatory activity. This suggests that for analogues of this compound, the presence of the electron-withdrawing chloro and cyano groups is likely to have a significant impact on their biological profile.

Similarly, QSAR studies on 2,5-diaminobenzophenone farnesyltransferase inhibitors have highlighted the importance of volume, shape, and polarity of the molecules in their inhibitory action. nih.gov These findings underscore the general principle that the spatial arrangement and electronic properties of substituents in a 2,5-disubstituted pattern are crucial for their interaction with biological targets.

Molecular docking simulations on related structures provide a more granular view of the potential interactions between these analogues and their biological targets. For example, docking studies on phenylacetic acid derivatives with various biological targets have shown that substituents on the phenyl ring dictate the binding mode and affinity. The position of substituents influences the ability of the molecule to form key interactions, such as hydrogen bonds and hydrophobic interactions, within the active site of a protein.

The following interactive data table summarizes hypothetical correlations between physicochemical properties of substituents and the predicted biological activity of 2,5-disubstituted phenylacetic acid analogues, based on the general findings from the aforementioned studies on related compounds.

| Substituent at C2 | Substituent at C5 | Hammett Constant (σ) of C2 Substituent | Hammett Constant (σ) of C5 Substituent | Predicted Biological Activity Trend |

| Cl | CN | +0.23 | +0.66 | Potentially high due to strong electron-withdrawing nature |

| H | H | 0 | 0 | Baseline activity |

| CH3 | H | -0.17 | 0 | Likely reduced activity |

| OCH3 | H | -0.27 | 0 | Likely reduced activity |

| Cl | H | +0.23 | 0 | Moderate activity |

| H | CN | 0 | +0.66 | Increased activity |

| NO2 | H | +0.78 | 0 | Potentially high activity |

| Cl | NO2 | +0.23 | +0.78 | Potentially very high activity |

Note: The predicted biological activity trend is a qualitative extrapolation based on the general principle that electron-withdrawing groups can enhance the activity in certain classes of compounds, as suggested by studies on analogous structures. This table is for illustrative purposes and is not based on experimental data for this specific series of compounds.

Applications in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

The utility of phenylacetic acid derivatives as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds, is well-established. The presence of a carboxylic acid group, a halogen, and a nitrile group on the aromatic ring of 2-(2-chloro-5-cyanophenyl)acetic acid suggests its potential as a valuable intermediate. These functional groups offer multiple reaction sites for elaboration into more complex structures.

For instance, the carboxylic acid moiety can be converted into a variety of other functional groups, such as esters, amides, and ketones, or it can participate in coupling reactions. The chlorine atom can be displaced through nucleophilic substitution or participate in cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular diversification.

However, a thorough search of scientific databases and patent literature did not yield specific examples of complex molecules being synthesized from this compound. While many studies detail the synthesis of heterocyclic compounds and pharmaceuticals from structurally related chloro- and cyano-substituted aromatic compounds, none specifically utilize this particular isomer. beilstein-journals.orgnih.gov

Precursor for Advanced Organic Materials

The development of advanced organic materials with tailored properties is a significant area of chemical research. Molecules with specific electronic and structural features are often sought as precursors for polymers, supramolecular assemblies, and optoelectronic devices.

Polymer and Supramolecular Chemistry Applications

In principle, the functional groups of this compound could allow for its incorporation into polymeric structures. For example, it could be used as a monomer in the synthesis of polyesters or polyamides through reactions involving its carboxylic acid group. The chloro and cyano substituents could also be used to modify the properties of the resulting polymer or to serve as sites for post-polymerization modification.

Similarly, in supramolecular chemistry, the molecule possesses potential hydrogen bond donors and acceptors, as well as aromatic regions capable of pi-pi stacking, which are key interactions in the formation of self-assembled structures like cages and networks. researchgate.netrsc.orgnih.govrsc.orgtheunchainedlibrary.com However, no published research was found that describes the use of this compound in the creation of polymers or supramolecular architectures.

Optoelectronic Material Development

The design of organic molecules for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often involves the synthesis of compounds with specific electronic properties. The combination of an aromatic ring with electron-withdrawing chloro and cyano groups in this compound could impart interesting electronic characteristics.

These features are often found in functional dyes and liquid crystals. researchgate.netmdpi.comnih.govgoogle.comresearchgate.netuctm.edu The cyano group, in particular, is a common substituent in molecules designed for these applications due to its strong electron-withdrawing nature. Despite this potential, there is no specific mention in the scientific literature of this compound or its derivatives being investigated for or used in the development of optoelectronic materials.

Biological Research Applications and Mechanistic Studies of 2 2 Chloro 5 Cyanophenyl Acetic Acid and Its Derivatives

Enzyme Interaction and Modulation Studies (e.g., Cytochrome P450 Enzymes)

The interaction of small molecules with enzymes is a fundamental area of pharmacological research. For a compound like 2-(2-chloro-5-cyanophenyl)acetic acid and its derivatives, a key area of investigation would be their effect on metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily. CYP450 enzymes are crucial for the metabolism of a vast number of xenobiotics, including drugs. mdpi.com Inhibition of these enzymes can lead to significant drug-drug interactions. semanticscholar.org

In Vitro Inhibition Kinetics and Binding Affinities

Understanding the kinetics of enzyme inhibition is essential to characterize the potency and mechanism of an inhibitor. wikipedia.org For derivatives of this compound, in vitro studies would be necessary to determine key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values quantify the concentration of the compound required to reduce enzyme activity by 50% and the binding affinity of the inhibitor for the enzyme, respectively.

The primary types of reversible enzyme inhibition that could be investigated for these compounds are competitive, non-competitive, and uncompetitive inhibition. jackwestin.com Mechanism-based inhibition, which involves the metabolic activation of the inhibitor by the target enzyme leading to its irreversible inactivation, is another important aspect to consider, especially for compounds metabolized by CYP450s. semanticscholar.orgresearchgate.net

Table 1: Investigating Enzyme Inhibition Kinetics

| Parameter | Description | Experimental Approach |

|---|---|---|

| IC₅₀ | Concentration of an inhibitor that reduces the activity of an enzyme by 50%. | Incubating the enzyme with a substrate and varying concentrations of the inhibitor. |

| Kᵢ | Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | Determined through analysis of reaction rates at different substrate and inhibitor concentrations. |

| Type of Inhibition | Competitive, non-competitive, uncompetitive, or mixed. | Analysis of Lineweaver-Burk or other kinetic plots. |

| Mechanism-Based Inhibition | Time- and NADPH-dependent inactivation of the enzyme. | Pre-incubation of the enzyme with the inhibitor in the presence of NADPH. |

Structural Basis of Enzyme-Ligand Interactions

To comprehend the molecular underpinnings of enzyme inhibition, it is crucial to elucidate the structural basis of the interaction between the enzyme and the ligand. nih.govnih.gov Techniques such as X-ray crystallography and computational modeling can provide detailed insights into the binding mode of an inhibitor within the enzyme's active site. researchgate.net For derivatives of this compound, understanding how the chloro, cyano, and acetic acid functionalities interact with the amino acid residues of an enzyme's active site would be pivotal for structure-activity relationship (SAR) studies and the design of more potent and selective inhibitors. researchgate.net The interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

Receptor and Ion Channel Interaction Research

Beyond enzymes, receptors and ion channels are other major classes of drug targets. Phenylacetic acid derivatives have been shown to interact with various receptors and ion channels, suggesting that this compound and its analogues could also exhibit such activities.

Ligand-Binding Assays in Isolated Systems

Ligand-binding assays are a fundamental tool for studying the interaction of a compound with a specific receptor. acs.org These assays measure the affinity of a ligand for a receptor, typically by using a radiolabeled or fluorescently tagged ligand. For derivatives of this compound, binding assays could be employed to screen for activity against a panel of receptors, such as nuclear hormone receptors or G-protein coupled receptors. For instance, studies on phenylacetic acid substituted quinolines have identified them as agonists for the Liver X Receptor (LXR), demonstrating the potential for this chemical class to interact with nuclear receptors. acs.org

Table 2: Parameters from Ligand-Binding Assays

| Parameter | Description |

|---|---|

| K_d | Dissociation constant, a measure of the affinity of a ligand for its receptor. |

| B_max | The maximum number of binding sites in a given amount of tissue or cells. |

| IC₅₀ | The concentration of a competing ligand that displaces 50% of the specific binding of a radiolabeled ligand. |

Electrophysiological Studies on Channel Modulation

Ion channels are critical for a multitude of physiological processes, including neuronal signaling and muscle contraction. mdpi.com Electrophysiological techniques, such as patch-clamping, are the gold standard for studying the effects of compounds on ion channel function. nih.gov These methods allow for the direct measurement of ion flow through single channels or whole cells. Research on compounds like carbonyl cyanide m-chlorophenylhydrazone has shown that chlorophenyl derivatives can modulate the activity of mitochondrial ion channels. nih.gov This suggests that derivatives of this compound could potentially modulate the activity of various ion channels, and electrophysiological studies would be essential to characterize such effects. nih.gov

Research into Antimicrobial Mechanisms (based on related compounds)

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. nih.gov Phenylacetic acid and its derivatives have demonstrated antimicrobial activity against a range of bacteria. jchps.comnih.gov Therefore, investigating the antimicrobial potential of this compound and its derivatives is a promising area of research.

The antibacterial mechanism of phenylacetic acid has been shown to involve multiple modes of action. nih.govresearchgate.net These mechanisms, which could be relevant for derivatives of this compound, include:

Disruption of Cell Membrane Integrity : Phenylacetic acid can damage the bacterial cell membrane, leading to increased permeability and leakage of intracellular components such as nucleic acids and proteins. nih.govresearchgate.net

Inhibition of Protein Synthesis : Studies have shown that phenylacetic acid can inhibit the synthesis of total protein in bacterial cells. nih.govresearchgate.net

Alteration of Cell Metabolism : This class of compounds can affect key metabolic pathways, such as the tricarboxylic acid (TCA) cycle, by decreasing the activity of essential enzymes. nih.govresearchgate.net

Induction of Oxidative Stress : An increase in reactive oxygen species (ROS) within the bacterial cell can be another mechanism of antibacterial action. researchgate.net

Phenolic acids, a related class of compounds, also exhibit broad antimicrobial properties by destabilizing the bacterial cytoplasmic membrane and altering its permeability. mdpi.com The inhibitory mechanisms of these related compounds provide a strong basis for investigating the potential antimicrobial activities of this compound and its derivatives. frontiersin.orgfrontiersin.orgcreative-biolabs.comlumenlearning.comoregonstate.education

Table 3: Potential Antimicrobial Mechanisms

| Mechanism | Description |

|---|---|

| Membrane Disruption | Increased permeability and leakage of cellular contents. |

| Protein Synthesis Inhibition | Interference with the production of essential proteins. |

| Metabolic Interference | Disruption of key metabolic pathways like the TCA cycle. |

| Oxidative Stress | Generation of damaging reactive oxygen species. |

Agrochemical Research Applications

The application of phenylacetic acid derivatives in agriculture has been an area of active research, particularly in the development of herbicides and plant growth regulators.

Direct studies on the herbicidal or fungicidal activity of this compound are not prominent in the available literature. However, related compounds containing the 2-cyanoacrylate moiety have been synthesized and shown to possess herbicidal properties. For example, certain 2-cyanoacrylates with a chlorophenyl group exhibit good herbicidal activities by inhibiting the photosystem II (PSII) electron transport chain in plants.

In terms of fungicidal activity, various chlorinated aromatic compounds have been investigated. For instance, 2-chloro-5-trifluoromethoxybenzeneboronic acid has shown efficacy against Geotrichum candidum, the causative agent of sour rot in mustard root tubers. The mechanism of action for such compounds can involve the disruption of the plasma membrane and mitochondrial function, leading to reduced respiration and increased oxidative stress in the fungal cells.

Table 2: Herbicidal Activity of Structurally Related 2-Cyanoacrylates

| Compound Class | Target Weeds | Mechanism of Action |

| 2-Cyanoacrylates with a chlorophenyl group | Various broadleaf and grassy weeds | Inhibition of Photosystem II (PSII) electron transport |

Note: This data represents a class of related compounds and not specifically this compound.

The mechanism of action of auxins typically involves binding to specific receptor proteins in the plant cell, which then triggers a signaling cascade leading to changes in gene expression and ultimately, physiological responses. Given its structural similarity to other auxin-type plant growth regulators, it is plausible that this compound could exhibit similar activities, though this would require experimental validation.

Pharmacological Target Identification and Validation (in vitro/mechanistic)

The exploration of phenylacetic acid derivatives for pharmacological applications is an extensive field, though specific mechanistic studies on this compound are scarce.

No in vitro or mechanistic studies specifically identifying pharmacological targets for this compound have been found. However, research on analogous compounds provides some direction for potential areas of investigation. For example, derivatives of phenoxy acetic acid have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major strategy for treating inflammation and pain.

The general structure of this compound, with its substituted phenyl ring and acetic acid moiety, is a common scaffold in medicinal chemistry. It is conceivable that this compound could interact with various biological targets. Future in vitro screening and mechanistic studies would be necessary to identify and validate any potential pharmacological activities and to elucidate the molecular pathways involved.

Evaluation of Activity in Non-Human Biological Systems

Following a comprehensive review of scientific literature and patent databases, no publicly available research was identified that specifically evaluates the biological activity of this compound or its direct derivatives in non-human biological systems.

Therefore, detailed research findings, mechanistic studies, and data tables regarding the activity of this specific compound in in vitro or in vivo non-human models cannot be provided at this time. The scientific community has not published studies that would form the basis for a discussion on its biological applications or mechanisms of action in this context.

Future Directions and Research Gaps

Development of Novel Synthetic Routes

While classical methods for the synthesis of phenylacetic acids are well-established, the pursuit of more efficient, cost-effective, and environmentally benign synthetic strategies for 2-(2-Chloro-5-cyanophenyl)acetic acid is a critical area for future research. Current approaches often rely on multi-step sequences which can be time-consuming and may generate significant waste. mdpi.com

Future investigations should focus on the development of innovative synthetic pathways. One promising avenue is the application of palladium-catalyzed cross-coupling reactions. inventivapharma.com For instance, a Csp2-Csp3 Suzuki coupling could potentially be employed to directly introduce the acetic acid moiety onto a pre-functionalized chlorocyanobenzene ring. inventivapharma.com Another area ripe for exploration is the carbonylation of corresponding benzyl (B1604629) halides, a method that has shown high yields for other substituted phenylacetic acids. researchgate.netgoogle.com The development of novel processes that avoid the use of highly toxic reagents, such as sodium cyanide, is also a significant goal. google.com

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Palladium-Catalyzed Cross-Coupling | High efficiency, functional group tolerance | Optimization of catalysts and reaction conditions for the specific substrate |

| Carbonylation of Benzyl Halides | High yields, potential for scalability | Development of efficient and stable catalyst systems |

| Greener Synthetic Methods | Reduced environmental impact, improved safety | Exploration of biocatalytic routes or the use of less hazardous reagents |

Exploration of Undiscovered Reactivity Pathways

The reactivity of the this compound molecule is largely dictated by its three key functional groups: the carboxylic acid, the chloro substituent, and the cyano group. While the individual reactivity of these groups is well-understood, their interplay within this specific molecular architecture remains a domain for future exploration.

The carboxylic acid group, for instance, can undergo ketonic decarboxylation to form ketones or can be condensed to form more complex structures. wikipedia.org Future research could investigate the intramolecular reactions of this compound, potentially leading to novel heterocyclic systems. The influence of the electron-withdrawing chloro and cyano groups on the acidity and reactivity of the acetic acid side chain warrants a detailed mechanistic study. Furthermore, the cyano group can be hydrolyzed, reduced, or converted to other functional groups, opening up pathways to a diverse range of derivatives. The direct alkylation of the α-carbon of the acetic acid moiety, a reaction that has been shown to be highly enantioselective for other phenylacetic acids, presents another exciting avenue for creating chiral derivatives. nih.gov

Advanced Computational Modeling for Predictive Applications

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental work and saving valuable resources. For this compound, advanced computational modeling can provide significant insights.

Density Functional Theory (DFT) can be employed to calculate the optimized geometry, electronic structure, and spectroscopic properties of the molecule. mdpi.com Time-Dependent DFT (TDDFT) can be used to predict its absorption spectra, which is crucial for understanding its photophysical properties and potential applications in materials science. rochester.edu Furthermore, computational models can be developed to predict the reactivity of the different functional groups, helping to identify the most plausible pathways for synthetic transformations. Molecular docking studies could also be performed to predict the binding affinity of this compound and its potential derivatives to various biological targets, thus guiding the design of new bioactive molecules. nih.gov

Deeper Elucidation of Biological Mechanisms

The biological activities of substituted phenylacetic acids and cyanophenyl compounds are well-documented, ranging from antimicrobial to anticancer and neuroprotective effects. mdpi.commdpi.com However, the specific biological mechanisms of action for this compound are yet to be elucidated.

Design of Next-Generation Derivatives for Specific Research Probes

The structural backbone of this compound makes it an excellent candidate for the design of next-generation derivatives to be used as specific research probes. The carboxylic acid handle allows for straightforward functionalization, enabling the attachment of fluorescent tags, biotin (B1667282) labels, or other reporter groups. rsc.org

For example, derivatives could be designed as fluorescent probes for the detection of specific enzymes or ions. The inherent properties of the cyanophenyl group could be exploited in the design of probes that exhibit changes in their fluorescence upon binding to a target. mdpi.com Furthermore, by systematically modifying the substitution pattern on the phenyl ring, libraries of derivatives can be synthesized and screened for specific biological activities, such as enzyme inhibition. nih.govnih.gov This approach could lead to the discovery of potent and selective inhibitors for various enzymes, which can then be used as chemical tools to study biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.